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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the objective response rate
(ORR) of Venadaparib, a potent and selective PARP inhibitor, as observed in various clinical
studies. This document includes a summary of quantitative data, detailed experimental
protocols for assessing tumor response, and visualizations of the underlying signaling pathway
and experimental workflows.

Introduction

Venadaparib (also known as IDX-1197) is a novel poly (ADP-ribose) polymerase (PARP)
inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[1][2] By
targeting PARP-1 and PARP-2 enzymes, Venadaparib disrupts the repair of DNA single-strand
breaks (SSBs). This inhibition leads to the accumulation of SSBs, which are converted into
more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with
deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2
mutations, the inability to repair these DSBs results in synthetic lethality and subsequent cell
death.[3][4] The objective response rate (ORR) is a critical endpoint in oncology clinical trials,
representing the proportion of patients with a partial or complete response to treatment.
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The following tables summarize the ORR of Venadaparib in key clinical studies, categorized by

treatment strategy (monotherapy vs. combination therapy) and patient population.

Venadaparib Monotherapy

Table 1: Objective Response Rate of Venadaparib Monotherapy in Advanced Solid Tumors

.. . Objective  Clinical
Clinical Patient Number ]
] Cancer ] Respons Benefit Referenc
Trial Populatio of
. Type(s) . e Rate Rate e(s)
Identifier n Patients
(ORR) (CBR)
Advanced
Solid
NCT03317
) Tumors
743 (First- o Overall
) (primarily ) 32 16% 47% [5][6]
in-human Population
Breast and
study) )
Ovarian
Cancer)
BRCA-
mutated 9 22% 44% [5]1[6]
(BRCAmM+)
BRCA wild-
type 18 17% 50% [5][6]
(BRCAmM-)
10 100%
VASTUS .
Breast gBRCAL1/2 (evaluable (Disease
Study 80%
Cancer mutated for Control
(Phase 1b) ]
efficacy) Rate)

CBR is defined as the percentage of patients who have achieved a complete response, partial

response, or stable disease.

Venadaparib in Combination Therapy
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Table 2: Objective Response Rate of Venadaparib in Combination with Irinotecan in Metastatic

Gastric Cancer (mGC)

. . . Objective
Clinical Trial Patient Number of
. . ] Response Reference(s)
Identifier Population Patients
Rate (ORR)
NCT04725994 Overall
_ 43 20.9% (7]
(Phase 1b/lla) Population
Homologous
Recombination 14 35.7% [7]
Deficiency (HRD)
No HRD 29 13.8% [7]

Signaling Pathway

The diagram below illustrates the mechanism of action of PARP inhibitors like Venadaparib in

the context of DNA repair and synthetic lethality.
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Caption: Mechanism of Action of Venadaparib via PARP Inhibition and Synthetic Lethality.
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Experimental Protocols

The assessment of the objective response rate in clinical trials involving Venadaparib is
predominantly based on the Response Evaluation Criteria in Solid Tumors (RECIST) version
1.1.[5][7] This standardized methodology ensures consistency and comparability of results
across different studies and sites.

Key Methodologies for ORR Assessment (RECIST 1.1)

e Baseline Tumor Assessment:

o Prior to treatment initiation, patients undergo a baseline tumor assessment, typically using
imaging techniques such as Computed Tomography (CT) or Magnetic Resonance Imaging
(MRI).

o All detectable lesions are categorized as either "measurable” or "non-measurable”.

o Measurable lesions: Must have a longest diameter of at least 10 mm (or at least 15 mm in
the short axis for lymph nodes). A maximum of five measurable lesions in total, and no
more than two per organ, are selected as "target lesions"” for longitudinal monitoring.[8][9]

o Non-measurable lesions: Include all other sites of disease, such as smaller lesions, bone
metastases, or pleural effusions. These are monitored for unequivocal progression.[8][9]

o The sum of the longest diameters (or short axes for lymph nodes) of all target lesions is
calculated and recorded as the baseline sum of diameters.

e Follow-up Tumor Assessments:

o Tumor assessments are repeated at predefined intervals during the clinical trial, for
example, every 8 weeks. [ ]

o The same imaging modality and technique used at baseline should be employed for all
subsequent assessments to ensure consistency.

o At each follow-up, the longest diameters of all target lesions are re-measured, and the
sum is calculated.
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o Non-target lesions are qualitatively assessed for any significant changes.

o The presence of any new lesions is also documented.

» Response Criteria:

o Complete Response (CR): Disappearance of all target lesions. Any pathological lymph
nodes must have reduced to <10 mm in the short axis.

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions,
taking as reference the baseline sum diameters.

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target
lesions from the smallest sum recorded since treatment started (nadir). The appearance of
one or more new lesions is also considered progressive disease.

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase
to qualify for PD.

The Objective Response Rate (ORR) is then calculated as the sum of the percentage of
patients who achieve a Complete Response (CR) or a Partial Response (PR).

Experimental Workflow for ORR Assessment

The following diagram outlines the general workflow for assessing the objective response rate
in a clinical trial setting.
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Caption: Generalized Experimental Workflow for ORR Assessment in Venadaparib Clinical
Trials.

Conclusion

Venadaparib has demonstrated promising clinical efficacy, as evidenced by the objective
response rates observed in both monotherapy and combination therapy settings, particularly in
patients with homologous recombination deficiencies. The standardized assessment of tumor
response using RECIST 1.1 provides a robust framework for evaluating the anti-tumor activity
of Venadaparib in ongoing and future clinical trials. These application notes serve as a
valuable resource for researchers and drug development professionals in understanding the
clinical performance of Venadaparib and in the design of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Venadaparib: Application Notes on Objective Response
Rate in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180462#0objective-response-rate-orr-of-
venadaparib-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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